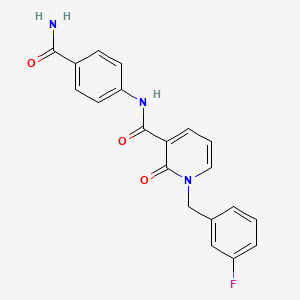![molecular formula C18H13N3O2 B2581928 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol CAS No. 85139-11-3](/img/structure/B2581928.png)
2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol” is a compound that has been used in analytical chemistry. It is also known as oxine. Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, a set of new class benzimidazole-derived dinuclear cobalt complexes, where one of them is “this compound”, have been synthesized .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the 8-hydroxyquinoline (8-HQ) moiety, which is a bicyclic compound that consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 .Chemical Reactions Analysis
The compound “this compound” has been used as a molecular electrocatalyst in a homogeneous system for electrocatalytic proton reduction .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C18H13N3O2 and its molecular weight is 303.321. The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds derived from hydroxyquinoline, including those related to "2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol," have shown significant antimicrobial activity. For instance, a study by Ahmed et al. (2006) synthesized derivatives that exhibited potent antibacterial and antifungal properties, highlighting the potential use of these compounds in treating infections caused by various pathogens (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).
Cytotoxic and Antitumor Properties
Quinoline derivatives have been investigated for their potential as anticancer agents due to their cytotoxic properties. Farhan and Saour (2017) explored the synthesis of nitrogenous heterocyclic compounds linked to amino acid esters or heterocyclic amines, showing promise in antimicrobial and cytotoxic activities. These compounds' pharmacological properties make them candidates for cancer treatment and antimicrobial applications (Farhan & Saour, 2017).
Fluorescent Sensing
A fluorescent sensor based on a quinoline platform was developed for distinguishing cadmium from zinc ions, demonstrating high selectivity and sensitivity. This type of sensor, which leverages the properties of quinoline derivatives, could be particularly useful in environmental monitoring and the detection of heavy metals (Zhou et al., 2012).
Corrosion Inhibition
Research by Faydy et al. (2020) on newly synthesized 8-hydroxyquinoline derivatives containing the benzimidazole moiety indicated these compounds are effective corrosion inhibitors for carbon steel in a phosphoric acid environment. This application is critical for protecting industrial machinery and infrastructure from corrosion-related damage (Faydy, Lakhrissi, Jama, Zarrouk, Olasunkanmi, Ebenso, & Bentiss, 2020).
Photoluminescence Properties
The synthesis and investigation of photoluminescence properties of 8-hydroxyquinoline derivatives and their metallic complexes have opened avenues for their use in optical materials and devices. Studies by Xin-hua, He-ping, and Yan (2007) revealed that these derivatives exhibit red-shifted luminescence wavelengths compared to 8-hydroxyquinoline, suggesting potential applications in organic light-emitting diodes (OLEDs) and other photoluminescent materials (Xin-hua, He-ping, & Yan, 2007).
Orientations Futures
Mécanisme D'action
- The primary target of 2-[(8-Hydroxyquinolin-2-yl)amino]quinolin-8-ol is typically a specific protein or enzyme within the biological system. Unfortunately, specific information about its exact target remains elusive in the literature. However, it’s worth noting that 8-hydroxyquinoline derivatives have been studied for their interactions with metal ions, such as copper and zinc complexes .
- The formation of a Cu–H bond (copper-hydrogen bond) has been implicated in the electrocatalytic hydrogen evolution process for related compounds .
Target of Action
Mode of Action
Result of Action
Propriétés
IUPAC Name |
2-[(8-hydroxyquinolin-2-yl)amino]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O2/c22-13-5-1-3-11-7-9-15(20-17(11)13)19-16-10-8-12-4-2-6-14(23)18(12)21-16/h1-10,22-23H,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODXDUUPXGKMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)N=C(C=C2)NC3=NC4=C(C=CC=C4O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)furan-2-carboxamide](/img/structure/B2581845.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2581848.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2581849.png)


![1-((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)-5-(3-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2581855.png)
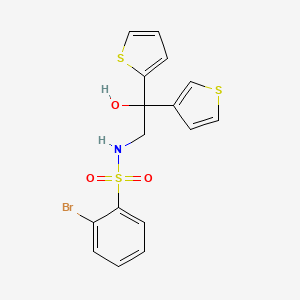
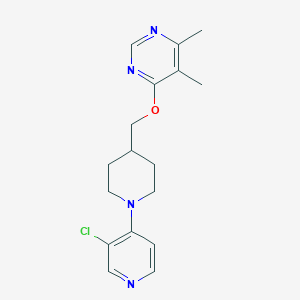
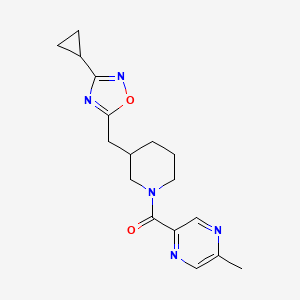
![2-(8-(4-bromophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2581862.png)
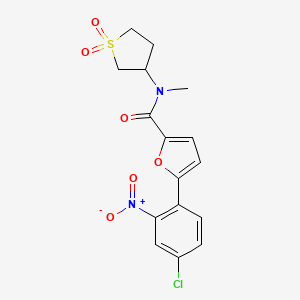
![Methyl 2-[(2-{[(4-bromophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B2581865.png)
